molecular formula C16H15NO3S B5881377 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide

Cat. No.: B5881377
M. Wt: 301.4 g/mol
InChI Key: ZKXHBAWBKAELCT-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide is a benzamide derivative featuring a 1,4-benzodioxin ring fused to an aromatic system. The compound’s core structure includes a benzodioxin moiety (a six-membered ring with two oxygen atoms at positions 1 and 4) and a benzamide group substituted with a methylthio (-SMe) group at the ortho position. Its synthesis likely involves coupling reactions between substituted benzoyl chlorides and 2,3-dihydro-1,4-benzodioxin-6-amine, analogous to methods described for related benzodioxin-based sulfonamides and amides .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-21-15-5-3-2-4-12(15)16(18)17-11-6-7-13-14(10-11)20-9-8-19-13/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXHBAWBKAELCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C13H12N2O3S3
  • Molecular Weight : 312.43 g/mol
  • CAS Number : 6127-96-4

The compound features a benzodioxin moiety which is known for its diverse biological activities, including anti-inflammatory and antioxidant effects.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that benzodioxin derivatives can scavenge free radicals and reduce oxidative stress in cellular models. These effects are often attributed to the presence of the benzodioxin structure which enhances electron donation capabilities.

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Analogous compounds have demonstrated potent tyrosinase inhibitory activities. For example:

CompoundIC50 Value (μM)Reference
Kojic Acid24.09
Analog 31.12
This compoundTBDThis study

The specific IC50 value for this compound remains to be determined through experimental assays.

3. Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxicity across different cell lines. For instance:

CompoundCell LineConcentration (μM)Viability (%)
Analog 1B16F10≤20>80
Analog 2B16F102.5<50

These results suggest that while some analogs maintain high cell viability at certain concentrations, others exhibit significant cytotoxic effects, necessitating further investigation into their mechanisms of action and safety profiles.

Case Study 1: Inhibition of Melanin Production

In a study evaluating the anti-melanogenic effects of benzodioxin derivatives, this compound was tested alongside other analogs. The results indicated that compounds with similar structures effectively inhibited melanin production in B16F10 cells by targeting tyrosinase activity.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of benzodioxin derivatives showed that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro. The findings suggest potential therapeutic applications in oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several benzodioxin-containing derivatives, differing primarily in substituents on the benzamide or benzodioxin rings. Key analogues include:

Compound Name Key Substituents Biological Activity/Application Reference ID
Pakerine (3-(1-azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide) Sulfonyl-azepane group Alleviates photorespiratory stress in plants
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide Fluorophenyl-sulfonamide Antimicrobial, enzyme inhibition (inferred)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide Methylsulfonyl-methylbenzyl Not explicitly stated; likely enzyme-targeted
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Methylbenzenesulfonamide Antibacterial, anti-inflammatory potential
3',4'(1",4"-dioxino) flavone Flavone-dioxane hybrid Antihepatotoxic (comparable to silymarin)

Key Observations :

  • Electron-Withdrawing Groups (e.g., -SO₂, -F) : Enhance metabolic stability and target binding. For example, the sulfonyl group in pakerine improves solubility and facilitates interaction with peroxisomal enzymes like AIM1 .
  • Methylthio (-SMe) vs.
  • Benzodioxin-Flavone Hybrids: Compounds like 3',4'-dioxino flavone exhibit antihepatotoxic activity by mimicking silymarin’s dioxane ring, suggesting benzodioxin derivatives may share similar hepatoprotective mechanisms .

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